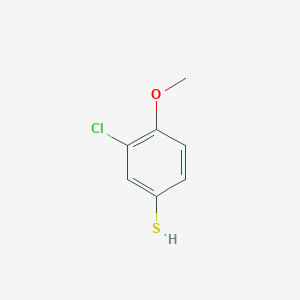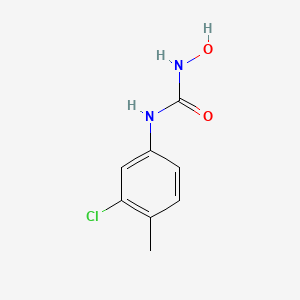
2-(3-Trifluoromethylphenyl)phenol
Vue d'ensemble
Description
2-(3-Trifluoromethylphenyl)phenol is a phenolic compound with the molecular formula C7H5F3O and a molecular weight of 162.1092 . It is also known by other names such as o-Cresol, α,α,α-trifluoro-; o-(Trifluoromethoxy)phenol; o-Hydroxybenzotrifluoride; 2-(Trifluoromethyl)phenol; α,α,α-Trifluoro-o-cresol; 2-Hydroxybenzotrifluoride; o-(Trifluoromethyl)phenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a benzene ring with a trifluoromethyl group. The IUPAC Standard InChI for this compound is InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H .Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
Phenolic compounds, including those similar in structure to 2-(3-Trifluoromethylphenyl)phenol, are known for their antioxidant activity. They play a significant role in protecting against oxidative stress by scavenging free radicals and chelating metal ions, thereby preventing cell damage and diseases associated with oxidative stress. The antioxidant activity also contributes to their anti-inflammatory properties by modulating inflammatory cytokines and pathways, which can help in the prevention and treatment of chronic inflammatory diseases (Yahfoufi et al., 2018).
Anticancer Activity
Phenolic compounds have been extensively studied for their anticancer potential. Their ability to interfere with various stages of cancer development, including initiation, promotion, and progression, makes them promising agents in cancer prevention and therapy. They exert their anticancer effects through mechanisms such as induction of apoptosis, inhibition of cell proliferation, and modulation of cancer cell signaling pathways (De, Baltas, & Bedos-Belval, 2011).
Hepatoprotective Effects
The hepatoprotective effects of phenolic compounds are attributed to their antioxidative and anti-inflammatory activities. By modulating lipid metabolism and glucose homeostasis, these compounds can help in treating disorders related to hepatic steatosis, cardiovascular disease, diabetes, and obesity. Their ability to protect the liver from chemical-induced injuries further emphasizes their therapeutic potential (Naveed et al., 2018).
Mécanisme D'action
Target of Action
It is known that phenolic compounds, which include 2-(3-trifluoromethylphenyl)phenol, often interact with proteins, enzymes, and cellular receptors, influencing various biochemical processes .
Mode of Action
The specific mode of action of this compound is not well-documented. Phenolic compounds generally exert their effects through interactions with cellular targets, leading to changes in cell function. They may inhibit or activate enzymes, modulate receptor activity, or interfere with signal transduction pathways .
Biochemical Pathways
Phenolic compounds, including this compound, are involved in various biochemical pathways. They are synthesized in plants via the shikimate and phenylpropanoid pathways . Once ingested, they undergo metabolic reactions in the small intestine, involving enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase .
Pharmacokinetics
Phenolic compounds are generally known to have variable bioavailability, influenced by factors such as molecular size, polarity, and the presence of glycosides .
Result of Action
Phenolic compounds are known to exert antioxidant, anti-inflammatory, and anticancer effects, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with cellular targets .
Analyse Biochimique
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that compounds with a trifluoromethyl group can have significant effects on cells . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
It is known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . This suggests that 2-(3-Trifluoromethylphenyl)phenol could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that compounds with a trifluoromethyl group can have significant effects over time . This includes potential changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that phenolic compounds are secondary metabolites of plants and are involved in various metabolic pathways .
Transport and Distribution
It is known that compounds with a trifluoromethyl group can have significant effects on cells, potentially interacting with transporters or binding proteins .
Subcellular Localization
It is known that the localization of messenger RNAs (mRNAs) is a prevalent mechanism used in a variety of cell types . This suggests that this compound could potentially be directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNHLNKPWUHBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602530 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893738-60-8 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






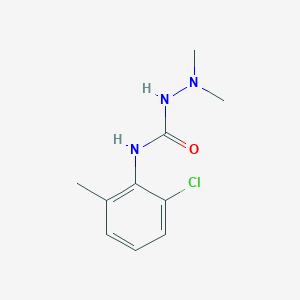
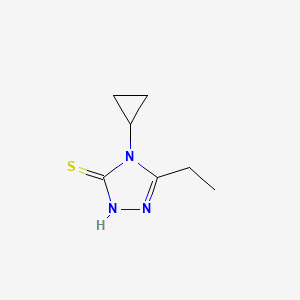
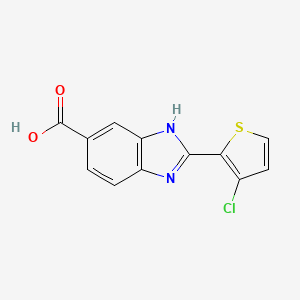
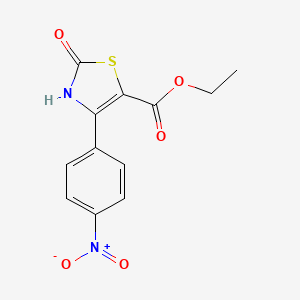
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3338336.png)

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3338349.png)
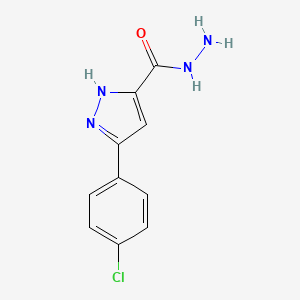
![(3E)-2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-cyclohexylbut-3-enoic acid](/img/structure/B3338358.png)
